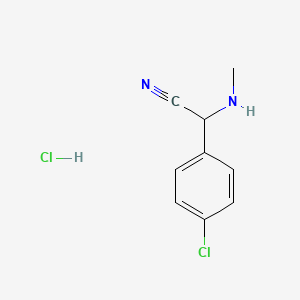

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-(methylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2.ClH/c1-12-9(6-11)7-2-4-8(10)5-3-7;/h2-5,9,12H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMIOCPQSCLQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1440535-37-4 | |

| Record name | Benzeneacetonitrile, 4-chloro-α-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Scheme and Conditions

Step 1: Condensation Reaction

- Reactants: Chlorobenzyl cyanide and 4-chloro-2-nitrotoluene

- Solvent: Methanol or ethanol

- Base: 50% NaOH aqueous solution

- Temperature: Initially cooled to 0 °C, then allowed to rise to 25 °C during base addition

- Duration: 3 hours stirring post-addition

Step 2: pH Adjustment

- Acid: Acetic acid or hydrochloric acid to adjust pH to 6–7

- Temperature: Maintained below 10 °C during acid addition

Step 3: Catalytic Reduction

- Reducing agent: Hydrazine hydrate (molar ratio 1.5–4:1 relative to 4-chloro-2-nitrotoluene)

- Catalyst and carrier: Iron trichloride and granular activated carbon (GAC)

- Temperature: 60–80 °C under reflux

- Duration: 2 hours hydrazine addition plus 30 minutes reflux post-addition

Step 4: Isolation and Purification

- Filtration to remove catalyst residues

- Solvent distillation to induce crystallization

- Cooling to 5 °C and stirring for 2 hours

- Filtration and drying to obtain product

Yields and Purity

| Embodiment | Starting Material (4-Chloro-2-Nitrobenzene) | Solvent | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | 34.3 g (0.20 mol) | Methanol | 89.0 | 99.7 | High yield, methanol solvent |

| 2 | 25.7 g (0.15 mol) | Ethanol | 91.8 | 99.4 | Slightly higher yield, ethanol solvent |

HPLC conditions: Ammonium acetate solution: acetonitrile: water = 2:9:9; detector at 240 nm; column temperature 35 °C.

Advantages and Notes

- The one-pot method avoids intermediate isolation, reducing process complexity.

- Use of hydrazine hydrate with iron trichloride and GAC as catalyst system is efficient and environmentally friendlier than iron powder reduction, which generates significant iron sludge.

- The reaction pH control and temperature regulation are critical for optimal yield and purity.

- The method circumvents the need for expensive metal catalysts used in some alternative methods.

Alternative Preparation Routes

German Patent DE3340348A1 Method

- This older method focuses on the preparation of (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)acetonitriles, which are structurally related compounds.

- It involves the synthesis of anilines as intermediates for further functionalization.

- The process is valuable for producing intermediates used in antiparasitic agents.

- Specific reaction details are less explicit in the patent but reference prior art involving nitrile and aniline chemistry.

Limitations of Other Methods

- Iron powder reduction methods (e.g., US Patent No. 4005218) produce large amounts of iron mud and wastewater, requiring complex purification steps.

- Methods requiring expensive metal catalysts increase production costs and pose safety challenges.

- Some methods start from difficult-to-source raw materials, limiting scalability.

Comparative Summary Table of Preparation Methods

| Method | Key Reactants | Reducing Agent | Catalyst/System | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Environmental Impact | Notes |

|---|---|---|---|---|---|---|---|---|---|

| One-Pot Condensation & Reduction (CN103172537A) | Chlorobenzyl cyanide, 4-chloro-2-nitrotoluene | Hydrazine hydrate | FeCl3 + GAC | Methanol/Ethanol | 60–80 | 89–92 | 99.4–99.7 | Low sludge, minimal waste | Efficient, scalable, cost-effective |

| Iron Powder Reduction (US4005218) | Similar nitro compounds | Iron powder | None specified | Various | Variable | Moderate | Variable | High sludge, wastewater | Complex purification, environmental issues |

| Metal Catalyst Reduction (CN102180811) | Nitro compounds | Hydrogen or hydrazine | Expensive metal catalysts | Various | High | High | High | Catalyst cost, safety concerns | Requires specialized equipment |

Research Findings and Optimization Notes

- Hydrazine hydrate reduction under catalytic conditions is optimal for selective reduction of nitro groups to amino groups without affecting the nitrile functionality.

- Maintaining pH between 6 and 7 during reduction prevents side reactions and ensures product stability.

- Temperature control (60–80 °C) balances reaction rate and minimizes decomposition.

- Use of granular activated carbon as a carrier for the catalyst improves catalyst dispersion and facilitates filtration.

- Solvent choice (methanol vs. ethanol) affects crystallization behavior and yield; both solvents are effective with slight differences in yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions may convert the nitrile group to an amine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Overview

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is a chemical compound that has garnered attention in various fields, particularly in chemistry, biology, and medicinal applications. Its unique structure, which includes a chlorinated phenyl group and a nitrile functional group, makes it a valuable intermediate in the synthesis of complex organic molecules and a potential candidate for pharmacological research.

Chemistry

- Synthesis of Derivatives : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to create diverse derivatives tailored for specific applications.

- Study of Reaction Mechanisms : The compound is utilized in understanding the behavior of similar compounds in chemical reactions, contributing to the broader knowledge of organic synthesis and reaction pathways.

Biology and Medicine

- Pharmacological Research : Due to its structural similarity to known bioactive compounds, 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is being investigated for its potential use in drug development. Researchers are exploring its efficacy against various biological targets, including enzymes and receptors.

- Biochemical Studies : The compound can be used to study interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic effects.

Industrial Applications

- Material Science : This compound may find applications in the development of specialty chemicals and materials, particularly those requiring specific chemical properties derived from its unique structure.

- Agriculture : There is potential for its use in the synthesis of agrochemicals, which could enhance crop protection or improve agricultural yields.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile Hydrochloride

- Structure: Replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety and substitutes methylamino with phenethylamino.

- Key Differences: Aromatic Substituent: Methoxy (electron-donating) vs. chloro (electron-withdrawing), altering electronic properties and receptor interactions.

1-(4-Methoxyphenyl)-2-(methylamino)ethanone

- Structure : Features a ketone group instead of nitrile and a 4-methoxyphenyl group.

- Key Differences :

2-(4-Chlorophenyl)acetamide

- Structure : Replaces nitrile with an amide group.

- Key Differences: Functional Group: Amide (hydrogen-bond donor/acceptor) enhances crystallinity and solubility compared to nitriles. Pharmacology: Amides are prevalent in analgesics (e.g., paracetamol derivatives) .

Pharmacologically Relevant Compounds

Cetirizine Hydrochloride Derivatives

- Structure : Piperazine-linked chlorophenyl groups (e.g., 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid).

- Key Differences: Backbone: Piperazine rings enable chelation and extended pharmacokinetic profiles.

Phenylephrine Hydrochloride

- Structure: Methylamino ethanol backbone with a 3-hydroxyphenyl group.

- Key Differences: Functional Groups: Ethanol and hydroxyl groups enhance adrenergic receptor binding (decongestant activity). Salt Form: Hydrochloride salt improves bioavailability, a shared feature with the target compound .

Comparative Data Table

Biological Activity

2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention due to its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Chemical Formula : C9H10ClN2

- Molecular Weight : 182.64 g/mol

- CAS Number : 10654978

The biological activity of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl and methylamino groups enhances its binding affinity, potentially leading to modulation of biochemical pathways.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes, impacting metabolic processes. The halogen substitution on the phenyl ring is believed to play a crucial role in enhancing the compound's reactivity and selectivity towards these enzymes.

Biological Activity Overview

The biological activities associated with 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride include:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent .

- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting its role in cancer therapy. The compound's structure-activity relationship (SAR) indicates that modifications can significantly influence its potency against different cell lines .

- Neuropharmacological Effects : There is emerging evidence that compounds similar to this one may exhibit neuropharmacological activities, potentially influencing neurotransmitter systems .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of structurally related compounds, revealing that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values ranged from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity in Cancer Cells

In vitro testing on various cancer cell lines indicated that modifications in the phenyl group significantly affected cytotoxicity. Compounds with a methyl group at specific positions showed improved IC50 values compared to standard chemotherapeutics like doxorubicin .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of 2-(4-Chlorophenyl)-2-(methylamino)acetonitrile hydrochloride typically involves nucleophilic substitution or condensation reactions. For systematic optimization, employ Design of Experiments (DoE) to evaluate variables such as temperature, solvent polarity, catalyst loading, and reaction time. For example:

- Stepwise Optimization : Start with a fractional factorial design to identify critical parameters, followed by a central composite design to refine optimal conditions .

- Example Reaction : React 4-chlorobenzonitrile with methylamine derivatives in anhydrous conditions, using acetonitrile as a solvent and triethylamine as a base. Monitor intermediates via TLC or HPLC .

Basic: What purification techniques ensure high-purity isolates, and how is purity validated?

Methodological Answer:

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). For hydrochloride salts, consider pH-controlled precipitation .

- Validation : Characterize purity via:

Advanced: How can computational modeling predict reactivity and intermediate stability in its synthesis?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways. For example, model the nucleophilic attack of methylamine on 4-chlorophenylacetonitrile derivatives to identify steric/electronic barriers .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How to resolve contradictions between experimental and theoretical data in reaction mechanisms?

Methodological Answer:

- Case Study : If observed reaction rates conflict with DFT-predicted activation energies:

- Re-examine solvent effects (implicit vs. explicit solvent models in simulations).

- Test alternative intermediates (e.g., enamine vs. imine tautomers) via isotopic labeling or in situ IR spectroscopy.

- Use ICReDD’s feedback loop : Integrate experimental kinetic data into computational models to refine reaction path searches .

Basic: Which spectroscopic/crystallographic methods confirm molecular structure and stereochemistry?

Methodological Answer:

- X-ray Crystallography : Resolve dihedral angles (e.g., 83.08° between acetamide and benzene planes in analogous structures) to confirm spatial arrangement .

- NMR : Assign peaks for methylamino (δ ~2.5 ppm, singlet) and nitrile (δ ~120 ppm in ) groups. Use 2D NMR (COSY, NOESY) to verify connectivity .

- IR Spectroscopy : Identify C≡N stretching (~2240 cm) and N–H bending (~1600 cm) .

Advanced: How to design experiments using statistical methods to analyze yield/selectivity variables?

Methodological Answer:

- Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., temperature, molar ratios). For example:

- High-Throughput Screening : Test 96-well plate arrays with automated liquid handlers to rapidly assess solvent/catalyst combinations .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to mutagenic risks (analogous to 2-chloroethylamine hydrochloride) .

- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition.

- Emergency protocols: Neutralize spills with sodium bicarbonate; eye exposure requires immediate irrigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.